molecular formula C22H18Cl2N2O2 B11550414 N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide

Cat. No.: B11550414
M. Wt: 413.3 g/mol
InChI Key: NEPDRKBJNCGQHD-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide is an organic compound characterized by its complex structure, which includes a dichlorophenyl group, a methylphenoxy group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-[(4-methylphenoxy)methyl]benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects.

Comparison with Similar Compounds

N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide can be compared with other similar compounds such as:

  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(4-chlorophenoxy)methyl]benzohydrazide
  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(4-ethylphenoxy)methyl]benzohydrazide

These compounds share similar structural features but differ in the substituents attached to the benzohydrazide moiety. The unique combination of substituents in N’-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H18Cl2N2O2

Molecular Weight

413.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-[(4-methylphenoxy)methyl]benzamide

InChI

InChI=1S/C22H18Cl2N2O2/c1-15-2-10-20(11-3-15)28-14-16-4-6-17(7-5-16)22(27)26-25-13-18-8-9-19(23)12-21(18)24/h2-13H,14H2,1H3,(H,26,27)/b25-13+

InChI Key

NEPDRKBJNCGQHD-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.